Gfrgdgq
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Overview
Description
Gfrgdgq is a synthetic compound with the chemical formula C_12H_22N_4O_6. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gfrgdgq typically involves a multi-step process. One common method includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an amide bond. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Gfrgdgq undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Gfrgdgq has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Gfrgdgq involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by forming stable complexes. The pathways involved include the modulation of signal transduction pathways and the inhibition of key metabolic enzymes. This results in the alteration of cellular processes and can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Gfrgdgq analogs: Compounds with similar structures but different functional groups.
Peptide derivatives: Compounds with similar peptide backbones but different side chains.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability under various conditions and its ability to undergo multiple types of chemical reactions make it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N11O11/c31-13-22(43)39-19(11-16-5-2-1-3-6-16)28(50)41-17(7-4-10-35-30(33)34)26(48)36-15-24(45)40-20(12-25(46)47)27(49)37-14-23(44)38-18(29(51)52)8-9-21(32)42/h1-3,5-6,17-20H,4,7-15,31H2,(H2,32,42)(H,36,48)(H,37,49)(H,38,44)(H,39,43)(H,40,45)(H,41,50)(H,46,47)(H,51,52)(H4,33,34,35)/t17-,18-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBPDMAPAHYMMJ-MUGJNUQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N11O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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